

Investigating GSK2879552 in acute myeloid leukemia (AML)

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An In-depth Technical Guide to the Investigation of **GSK2879552** in Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is a complex hematopoietic malignancy characterized by the proliferation of undifferentiated myeloid blasts.[1] Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets.[2] Lysine-Specific Demethylase 1 (LSD1), a histone demethylase frequently overexpressed in AML blasts, has emerged as a significant target of interest.[1][3] LSD1 plays a crucial role in maintaining the leukemic state by repressing differentiation-associated gene expression and promoting the self-renewal of leukemia stem cells (LSCs).[1][4]

GSK2879552 is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1.[5] Preclinical investigations demonstrated its ability to induce differentiation, inhibit proliferation in AML cell lines, and prolong survival in animal models.[5][6] These promising preclinical results, particularly the synergistic effects observed with all-trans retinoic acid (ATRA), provided a strong rationale for clinical evaluation.[7][8] However, Phase I clinical trials in patients with relapsed/refractory AML were ultimately terminated. Despite showing evidence of on-target activity, GSK2879552 demonstrated an unfavorable risk-to-benefit ratio, primarily due to significant toxicities, including thrombocytopenia.[9] This guide provides a comprehensive



overview of the mechanism of action, preclinical data, clinical findings, and key experimental protocols related to the investigation of **GSK2879552** in AML.

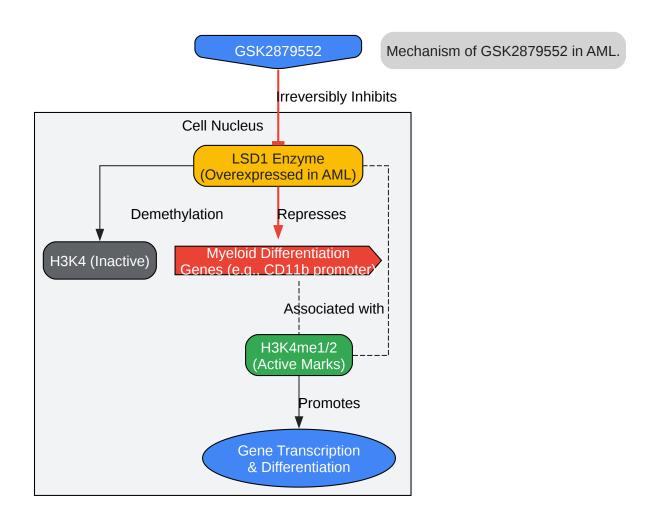
Mechanism of Action of GSK2879552 in AML

LSD1 (also known as KDM1A) functions primarily by demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), marks associated with active transcription enhancers.[5] [7] By removing these marks, LSD1 contributes to the silencing of gene expression. In AML, LSD1 is a critical component of transcriptional repressor complexes, such as CoREST and NuRD, which are recruited to the promoters of key myeloid differentiation genes, leading to their silencing and a block in cellular maturation.[1] Furthermore, LSD1 is highly expressed in leukemia stem cells (LSCs) and is essential for maintaining their self-renewal potential.[1]

GSK2879552 is an irreversible inhibitor that forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, thereby inactivating the enzyme.[6][10] This inhibition leads to the following downstream effects:

- Reactivation of Gene Expression: Inhibition of LSD1 by GSK2879552 prevents the
 demethylation of H3K4me1/2 at specific gene loci. This leads to an accumulation of these
 activating histone marks near the transcriptional start sites of LSD1 target genes, resulting in
 the de-repression of genes associated with myeloid differentiation.[5][11]
- Induction of Myeloid Differentiation: A key consequence of this gene reactivation is the
 increased expression of cell surface markers associated with a differentiated
 immunophenotype, most notably CD11b and CD86.[5][12] This pushes the leukemic blasts
 towards terminal differentiation.
- Inhibition of Proliferation and LSC Function: By promoting differentiation and inhibiting
 oncogenic gene expression signatures, GSK2879552 exerts anti-proliferative effects on AML
 cells and impairs the colony-forming ability of AML blasts.[6][12]





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Caption: Mechanism of GSK2879552 in AML.

Preclinical Data Summary

GSK2879552 has demonstrated significant anti-leukemic activity in a range of preclinical AML models, both as a monotherapy and in combination with other agents.

In Vitro Studies







Screening of over 150 cancer cell lines revealed that AML cells have a particular dependency on LSD1.[5] Treatment with **GSK2879552** promoted the expression of differentiation markers CD11b and CD86 in the majority of AML cell lines tested.[5] The compound showed potent anti-proliferative effects and inhibited the colony formation of blasts in primary AML patient-derived bone marrow samples.[6][12]

A key finding from in vitro studies was the synergistic activity of **GSK2879552** with ATRA.[7] The combination resulted in enhanced growth inhibition, synergistic differentiation activity, and, importantly, cytotoxicity, which was not significantly observed with either agent alone.[7]

Table 1: In Vitro Activity of GSK2879552 in AML Cell Lines



Cell Line	Assay Type	Metric	Value (nM)	Combinat ion Agent	Notes	Referenc e
THP-1	Differentiati on (CD11b)	EC50	23 ± 4	N/A	Dose- dependent increase in protein expression after 1 day of treatment.	[7]
MOLM-13	Differentiati on (CD86)	EC50	44 ± 4	N/A	Dose- dependent increase in protein expression after 1 day of treatment.	[7]
MOLM-13	Proliferatio n	IC50	~100-200	ATRA (1000 nM)	IC50 value decreased significantl y with the addition of ATRA.	[7]
OCI-AML3	Proliferatio n	IC50	>1000	ATRA (1000 nM)	IC50 value decreased significantl y with the addition of ATRA.	[7]
Various	Blast Colony Formation	% Inh.	≥30%	N/A	12 of 14 primary AML patient samples	[13]



were sensitive to GSK28795 52.

In Vivo Studies

In a mouse model where leukemia was induced by MLL-AF9 transduced hematopoietic progenitors, oral administration of **GSK2879552** led to a significant decrease in leukemic cells and prolonged overall survival compared to control-treated mice.[6] These data provided a strong rationale for advancing the compound into clinical trials.[5]

Clinical Investigation

GSK2879552 was evaluated in two Phase I, open-label studies in patients with relapsed/refractory AML (Study 200200; NCT02177812) and high-risk myelodysplastic syndromes (MDS) (Study 205744; NCT02929498).[9] Both studies were terminated during the dose-escalation phase due to an unfavorable risk-to-benefit ratio.[9][14]

Study Design and Objectives

The primary goal of the Phase I trials was to determine the safety, tolerability, recommended Phase II dose (RP2D), and regimen for **GSK2879552**, administered orally.[15][16] The studies evaluated the drug as a monotherapy and in combination with ATRA.[15] The AML study (NCT02177812) enrolled adult patients with relapsed/refractory AML for whom no standard therapies were available.[9]

Table 2: Summary of GSK2879552 Phase I Trial in AML (NCT02177812)



Parameter	Details	Reference(s)
Study ID	200200; NCT02177812	[9][15]
Phase	1	[9]
Patient Population	Adult patients with relapsed/refractory AML	[9]
Study Design	Open-label, multicenter, non- randomized, dose-escalation	[9]
Treatment Arms	Monotherapy: Dose-escalation cohorts (1, 2, 4, 8, 12, and 20 mg daily) Combination: GSK2879552 (2 mg daily) + ATRA (45 mg/m²/day)	[9]
Primary Objectives	Determine safety, tolerability, and Recommended Phase II Dose (RP2D)	[15]
Status	Terminated (Unfavorable risk- to-benefit ratio)	[9][14]

Clinical Activity and Safety

While **GSK2879552** induced markers of differentiation in some patients, providing evidence of target engagement, significant clinical responses were not observed.[9] Minor clinical responses were seen in only 2 out of 41 patients (5%), including two patients who achieved a morphologic leukemia-free state.[9]

Treatment was associated with significant toxicity. All 41 patients in the AML study reported at least one adverse event.[17] The most critical toxicities were hematological, which are considered on-target effects of LSD1 inhibition due to its role in normal hematopoiesis.

Table 3: Key Adverse Events (AEs) in the NCT02177812 Study



Adverse Event	Frequency (% of 41 patients)	Grade 3/4 Events	Notes	Reference
Febrile Neutropenia	54%	N/A	Most frequent AE reported.	[17]
Nausea	46%	N/A	Common treatment-related side effect.	[17]
Hemorrhage	59%	N/A	54 hemorrhagic events occurred; 9 were considered treatment-related.	[9][17]
Thrombocytopeni a	20%	7 of 9 events	Considered a significant on-target toxicity of LSD1 inhibition.	[9][17]

The unfavorable balance between limited efficacy and significant toxicity ultimately led to the discontinuation of the clinical development of **GSK2879552** for AML.[9]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of **GSK2879552**.

Flow Cytometry for Myeloid Differentiation Markers

This protocol is used to quantify the induction of cell surface differentiation markers following treatment.

 Cell Culture and Treatment: Seed AML cell lines (e.g., THP-1, MOLM-13) at an appropriate density. Treat cells with a titration of GSK2879552, ATRA, the combination, or a vehicle control (e.g., 0.1% DMSO) for 1 to 3 days.[7][18]

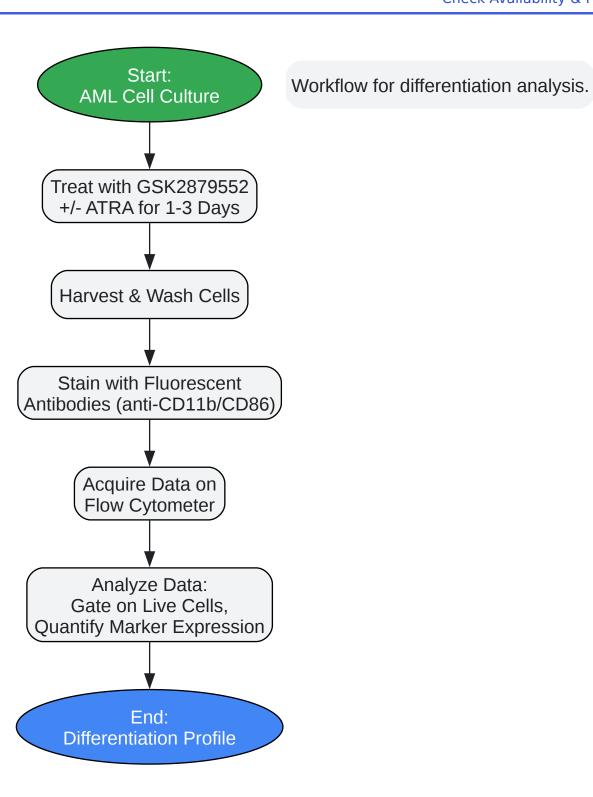
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- Cell Harvesting and Staining: Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Resuspend cells and incubate with fluorescently-conjugated monoclonal antibodies against human CD11b and CD86, along with an appropriate isotype control, for 30 minutes at 4°C in the dark.
- Data Acquisition: After incubation, wash the cells again to remove unbound antibodies. Resuspend in buffer and analyze using a flow cytometer.
- Analysis: Gate on the live cell population. Quantify the percentage of positive cells or the median fluorescence intensity (MFI) for CD11b and CD86 expression relative to the isotype and vehicle controls.





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Caption: Workflow for differentiation analysis.

Blast Colony Formation Assay



This assay assesses the effect of the inhibitor on the self-renewal capacity of primary AML cells.

- Sample Preparation: Obtain bone marrow mononuclear cells from AML patient samples.
- Plating: Plate the cells in a semi-solid methylcellulose medium (e.g., MethoCult) supplemented with appropriate cytokines to support AML blast proliferation.
- Treatment: Add a titration of GSK2879552 or vehicle control directly to the methylcellulose medium.
- Incubation: Culture the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
- Enumeration: After incubation, score the number of blast colony-forming units (CFU) under a microscope. A colony is typically defined as a cluster of >20 cells.
- Analysis: Calculate the percent inhibition of colony formation at each drug concentration relative to the vehicle control.[13]

RNA Sequencing for Gene Expression Analysis

This protocol identifies the global transcriptomic changes induced by GSK2879552.

- Cell Treatment and RNA Extraction: Treat AML cell lines with vehicle, GSK2879552, ATRA, or the combination for specified time points (e.g., 2 and 4 days). Harvest at least 10 million cells and extract total RNA using a suitable method (e.g., TRIzol followed by a column purification kit).[18]
- Library Preparation: Prepare sequencing libraries from the purified RNA using a kit such as the TruSeq Stranded Total RNA Library Prep Kit. This involves steps like rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.[18]
- Sequencing: Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina HiSeq) to generate paired-end reads.[18]
- Data Analysis: Perform quality control on the raw sequencing reads. Align reads to a reference genome (e.g., GRCh38). Use tools like HTSeq-count to generate a count matrix,



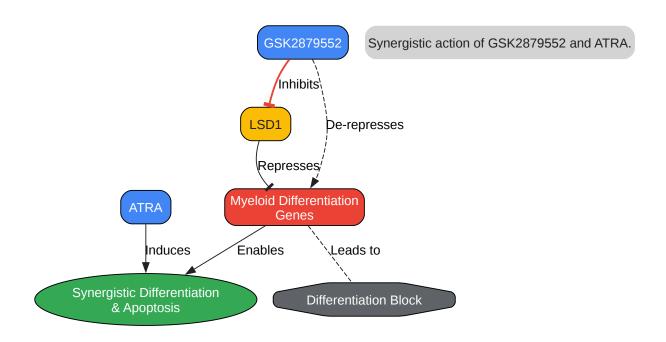
followed by differential gene expression analysis to identify genes and pathways modulated by the treatments.[18]

Rationale for Combination Therapy

The preclinical data strongly suggested that the therapeutic potential of **GSK2879552** could be enhanced through combination strategies.

Synergy with All-Trans Retinoic Acid (ATRA)

ATRA is a potent differentiation agent used in the treatment of Acute Promyelocytic Leukemia (APL), a specific AML subtype.[7] The rationale for combining **GSK2879552** with ATRA in non-APL AML is based on a "priming" mechanism.[1][8] LSD1 inhibition "unlocks" the differentiation block by removing the repressive epigenetic marks on myeloid-specific genes. This sensitizes the AML cells to the pro-differentiating effects of ATRA, leading to a synergistic increase in differentiation and apoptosis that is not achievable with either drug alone.[7][11]



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Caption: Synergistic action of **GSK2879552** and ATRA.

Challenges and Future Directions

The clinical failure of **GSK2879552** in AML highlights significant challenges in targeting LSD1. The primary hurdle was the on-target toxicity, particularly thrombocytopenia.[9] LSD1 is critical for normal hematopoietic stem cell function and megakaryopoiesis, and its inhibition disrupts these processes, leading to low platelet counts. This narrow therapeutic window—where doses required for anti-leukemic activity overlap with those causing unacceptable toxicity—proved insurmountable for **GSK2879552** as a monotherapy or in the combinations tested.

While resistance mechanisms to **GSK2879552** have not been specifically detailed, general mechanisms of resistance in AML, such as mutations that impair apoptotic response or activate signaling pathways (e.g., FLT3, RAS), are likely to be relevant.[19]

Despite the setback with **GSK2879552**, LSD1 remains a valid target in AML. Future strategies may involve:

- Developing more selective or reversible LSD1 inhibitors with a better safety profile.
- Identifying predictive biomarkers to select AML subtypes most likely to respond.
- Exploring intermittent dosing schedules to mitigate hematological toxicity.
- Designing more rational combination therapies that allow for lower, less toxic doses of the LSD1 inhibitor.

Conclusion

GSK2879552 is a potent and selective LSD1 inhibitor that showed considerable promise in preclinical models of AML. Its mechanism of action, centered on reversing the epigenetic silencing of myeloid differentiation genes, is well-characterized. However, this preclinical efficacy did not translate into a viable clinical therapy. Phase I trials were halted due to an unfavorable risk-to-benefit profile, driven by on-target hematological toxicities that underscored the essential role of LSD1 in normal hematopoiesis. The investigation of **GSK2879552** serves as a critical case study, illustrating the profound challenges of translating potent epigenetic



modulators into safe and effective cancer therapies, and emphasizes the need for a wider therapeutic window in future drug development efforts targeting this pathway.

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